Ethyl 2-cyano-2-cyclopropylacetate

Vue d'ensemble

Description

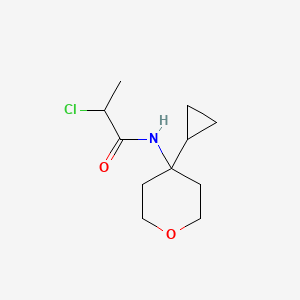

Ethyl 2-cyano-2-cyclopropylacetate is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 . It is used in research .

Molecular Structure Analysis

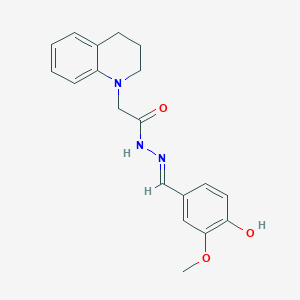

The molecular structure of this compound consists of a cyclopropyl group attached to a cyano group and an ethyl ester . The exact structure can be confirmed through techniques such as NMR spectroscopy .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Ethyl 2-cyano-2-cyclopropylacetate is used in the synthesis of various novel compounds. For instance, it is involved in the efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds, demonstrating its utility in creating pyrrole derivatives from commercially available materials (Dawadi & Lugtenburg, 2011).

Biological Evaluation

This compound also plays a role in the biological evaluation of certain derivatives. For example, derivatives like Trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate have been synthesized using this compound and evaluated for their inhibitory effects on enzymes related to diseases like Alzheimer's (Boztaş et al., 2019).

Photochemical Synthesis

In the field of photochemistry, this compound is utilized for the synthesis of 2,3-homoindoles, which are important synthetic intermediates for indole derivatives (Ikeda et al., 1974).

Pharmaceutical Synthesis

This compound is also significant in the synthesis of pharmaceutical intermediates. For instance, ethyl cyanoethylphenylacetate, an important intermediate in drug synthesis, is obtained from reactions involving this compound (Vitvitskaya et al., 1981).

Polymerization Processes

This compound is involved in polymerization processes as well. For example, it initiates the diradical polymerization of acrylonitrile, indicating its role in polymer chemistry (Li et al., 1991).

Mécanisme D'action

Mode of Action

Ethyl 2-cyano-2-cyclopropylacetate is involved in cyclization mechanisms with other compounds such as salicylaldehyde . The condensation of ethyl cyanoacetate and salicylaldehyde can yield either coumarin-3-carboxylate ester or 3-cyancoumarin . The cyclization step controls the type of final substance, and hydroxyl attacking the cyano group is much easier than attacking carbonyl under acid condition .

Biochemical Pathways

It is known that the compound participates in cyclization reactions, which are key steps in many biochemical pathways .

Result of Action

Its involvement in cyclization reactions suggests it may play a role in the synthesis of complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, both basic and acidic conditions are favorable for the Knoevenagel reaction, a key step in the compound’s interaction with salicylaldehyde

Propriétés

IUPAC Name |

ethyl 2-cyano-2-cyclopropylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8(10)7(5-9)6-3-4-6/h6-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJQEKBSGPOPLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl-hexahydro-furo[3,4-c]pyrrole](/img/structure/B2980962.png)

![4-[Tert-butyl-(2-chloro-5-methoxyphenyl)imino-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2980964.png)

![2-(4-ethoxyphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2980969.png)

![tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate](/img/structure/B2980973.png)

![2-[(5-Bromothiophen-2-yl)formamido]acetic acid](/img/structure/B2980974.png)

![Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2980976.png)

![N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2980977.png)

![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2980980.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2980981.png)